molecular formula C19H21NO2 B183049 Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate CAS No. 124562-89-6

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate

Cat. No.: B183049
CAS No.: 124562-89-6
M. Wt: 295.4 g/mol
InChI Key: WKQDMNDNLBVMJY-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . . This compound is a member of the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of N-benzyl-N-(cyanomethyl)-N-[(trimethylsilyl)methyl]amine with methyl atropate in the presence of silver fluoride and acetonitrile . The reaction is carried out in the dark at room temperature for 18 hours. The mixture is then diluted with chloroform, filtered, and concentrated to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for various applications in research and industry .

Properties

IUPAC Name

methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18(21)19(17-10-6-3-7-11-17)12-13-20(15-19)14-16-8-4-2-5-9-16/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQDMNDNLBVMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124562-89-6
Record name methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 53.4 g (0.23 mol) of N-benzyl-N-(cyanomethyl)-N-[(trimethylsilyl)methyl]amine (J. Org. Chem., 50, 4006 (1985)), 41.2 g (0.25 mol) of methyl atropate, 32.2 g (0.25 mol) of silver fluoride and 1 l of acetonitrile was stirred overnight at room temperature in the dark. The mixture was diluted with chloroform and filtered through celite. Concentration of the filtrate gave an oil which was chromatographed on silica gel, eluting with an 80:20 chloroform:ethyl acetate mixture, to give 27.9 g of methyl 3-phenyl-1-(phenylmethyl)-3-pyrrolidinecarboxylate.
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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